molecular formula C9H11N3O2 B12051228 2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide CAS No. 78205-27-3

2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide

Cat. No.: B12051228
CAS No.: 78205-27-3
M. Wt: 193.20 g/mol
InChI Key: MFGNINKCNWCJIO-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is an organic compound that features a furan ring attached to a carboxylic acid group and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide typically involves the reaction of 2-Furancarboxylic acid with 3,4-dihydro-2H-pyrrole-5-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furans or hydrazides.

Scientific Research Applications

2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of biological pathways. The furan ring can also participate in π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxylic acid, hydrazide
  • 2-Furancarboxylic acid, 3-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-2-methylphenyl ester

Uniqueness

2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is unique due to its specific combination of a furan ring and a hydrazide group, which imparts distinct chemical and biological properties

Properties

CAS No.

78205-27-3

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N'-(3,4-dihydro-2H-pyrrol-5-yl)furan-2-carbohydrazide

InChI

InChI=1S/C9H11N3O2/c13-9(7-3-2-6-14-7)12-11-8-4-1-5-10-8/h2-3,6H,1,4-5H2,(H,10,11)(H,12,13)

InChI Key

MFGNINKCNWCJIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NNC(=O)C2=CC=CO2

Origin of Product

United States

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